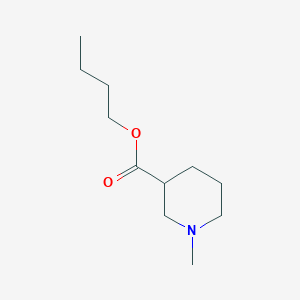

Butyl 1-methylpiperidine-3-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

10558-62-0 |

|---|---|

Molecular Formula |

C11H21NO2 |

Molecular Weight |

199.29 g/mol |

IUPAC Name |

butyl 1-methylpiperidine-3-carboxylate |

InChI |

InChI=1S/C11H21NO2/c1-3-4-8-14-11(13)10-6-5-7-12(2)9-10/h10H,3-9H2,1-2H3 |

InChI Key |

GCKHRJBRWRLKPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1CCCN(C1)C |

Origin of Product |

United States |

Synthetic Methodologies for Butyl 1 Methylpiperidine 3 Carboxylate and Its Derivatives

Strategies for Piperidine (B6355638) Ring Construction

The formation of the six-membered piperidine ring is a cornerstone of the synthesis. Various cyclization strategies have been developed to achieve this, offering different levels of efficiency, stereocontrol, and substrate scope.

Cyclization Approaches

Intramolecular reactions are frequently employed to form the piperidine ring, providing an efficient means to construct the heterocyclic core. Key methods include reductive amination and radical-mediated cyclizations.

Reductive Amination: This is one of the most common and versatile methods for constructing C-N bonds and is widely used in the synthesis of piperidines. researchgate.net The process typically involves the reaction of a dicarbonyl compound with an amine to form cyclic iminium ion intermediates, which are then reduced in situ to the corresponding piperidine. chim.itpearson.com The intramolecular version of this reaction is particularly powerful, starting from a linear amino-aldehyde or amino-ketone. researchgate.net A variety of reducing agents can be employed, each with its own advantages regarding selectivity and reaction conditions. researchgate.net

The double reductive amination (DRA) of a 1,5-dicarbonyl compound with a primary amine or ammonia (B1221849) source is a straightforward approach to the piperidine skeleton, forming two C-N bonds in a single step. chim.itresearchgate.net

Intramolecular Cyclization: Direct intramolecular nucleophilic substitution, where a terminal amine attacks an electrophilic carbon (e.g., an alkyl halide), is a fundamental approach to piperidine synthesis. beilstein-journals.org Additionally, intramolecular aza-Michael reactions, involving the addition of an amine to an α,β-unsaturated carbonyl system, provide a powerful method for constructing substituted piperidines, often with high stereocontrol. nih.gov Other strategies include intramolecular hydroamination of alkenes and various cascade reactions. nih.govorganic-chemistry.org

Radical-Mediated Cyclization: Intramolecular radical cyclization offers another route to the piperidine ring. beilstein-journals.org For instance, 1,6-enynes can undergo a complex radical cascade, initiated by reagents like triethylborane, to form polysubstituted piperidines. nih.gov

Table 1: Comparison of Cyclization Approaches for Piperidine Synthesis

| Method | Typical Precursor | Key Features | Reference |

|---|---|---|---|

| Intramolecular Reductive Amination | Amino-aldehydes/ketones | Forms C-N bond via imine/iminium reduction; versatile and widely used. | researchgate.net |

| Double Reductive Amination (DRA) | 1,5-Dicarbonyl compounds | "One-pot" formation of the piperidine ring from a dicarbonyl and an amine. | chim.it |

| Intramolecular Nucleophilic Substitution | ω-Haloamines | Classic cyclization method forming a C-N bond. | beilstein-journals.org |

| Intramolecular aza-Michael Addition | Amines with α,β-unsaturated acceptors | Excellent for constructing substituted piperidines; can be rendered asymmetric. | nih.gov |

| Radical-Mediated Cyclization | Unsaturated amines/amides with a radical initiator | Allows for the formation of complex, polysubstituted piperidines. | nih.gov |

Ring-Closing Metathesis in Piperidine Synthesis

Ring-closing metathesis (RCM) has become a prominent strategy for the synthesis of unsaturated nitrogen heterocycles, including tetrahydropyridines, which are immediate precursors to piperidines via reduction. nih.govresearchgate.net This method utilizes metal alkylidene catalysts, most notably ruthenium-based complexes (e.g., Grubbs catalysts), to form a carbon-carbon double bond within a diene substrate, thereby closing the ring. semanticscholar.org

The reaction is valued for its functional group tolerance, though the presence of basic nitrogen atoms can sometimes affect catalyst activity. semanticscholar.org To circumvent this, the nitrogen atom is often protected as an amide or carbamate (B1207046) during the RCM step. semanticscholar.org The resulting tetrahydropyridine (B1245486) can then be hydrogenated to the corresponding piperidine. RCM is a key step in the synthesis of a wide array of simple and complex piperidine-containing natural products and pharmaceuticals. researchgate.netresearchgate.net

Table 2: Key Aspects of Ring-Closing Metathesis (RCM) for Piperidine Synthesis

| Aspect | Description | Reference |

|---|---|---|

| Reaction Type | Metal-catalyzed formation of a cyclic olefin from a diene. | nih.gov |

| Substrate | A di-alkenyl amine, typically with N-protection (e.g., carbamate, amide). | semanticscholar.org |

| Catalysts | Ruthenium-based catalysts (e.g., Grubbs' first, second, and third generation catalysts). | nih.govsemanticscholar.org |

| Intermediate Product | A tetrahydropyridine derivative. | nih.gov |

| Final Step | Reduction of the C=C double bond to yield the saturated piperidine ring. | beilstein-journals.org |

Stereoselective Cyclization Strategies

The synthesis of specific stereoisomers of substituted piperidines is of great importance, as biological activity is often dependent on the precise three-dimensional arrangement of substituents. nih.gov Numerous stereoselective strategies have been developed to control the stereochemistry during the formation of the piperidine ring.

One approach involves using precursors from the "chiral pool," such as sugars or amino acids, which possess inherent stereocenters that guide the stereochemical outcome of the cyclization. nih.gov

Asymmetric catalysis provides a more flexible route. For example, Rh-catalyzed asymmetric reductive Heck reactions of boronic acids with dihydropyridines can produce 3-substituted tetrahydropyridines with excellent enantioselectivity. semanticscholar.org These intermediates can then be reduced to furnish enantioenriched 3-substituted piperidines. semanticscholar.org Another powerful method is the intramolecular asymmetric aza-Michael reaction, which can be promoted by chiral organocatalysts, such as chiral phosphoric acids, to yield spiropiperidines with high enantiomeric ratios. rsc.org Gold-catalyzed cyclization of chiral N-homopropargyl amides, followed by a diastereoselective reduction and rearrangement, also provides a modular pathway to highly substituted piperidin-4-ols with excellent stereocontrol. nih.gov

Functionalization of the Piperidine Core

Once the piperidine ring is constructed, or by using a pre-functionalized precursor, the final steps involve the introduction of the specific substituents required for Butyl 1-methylpiperidine-3-carboxylate: the N-methyl group and the C3-butyl carboxylate group.

Regioselective Introduction of Methyl Substituents

The introduction of the methyl group at the N1 position is typically straightforward. A common and highly efficient method is reductive amination of a secondary piperidine amine using formaldehyde (B43269) as the carbonyl source. google.com The reaction proceeds via the formation of an iminium ion, which is then reduced by a suitable hydride agent, such as sodium cyanoborohydride or hydrogen with a palladium catalyst, to yield the N-methylated piperidine. google.com

Introducing methyl groups at specific carbon atoms of the ring (C-methylation) is more challenging and requires methods that offer high regioselectivity. One strategy involves the hydrogenation of substituted pyridines. For example, the hydrogenation of various methyl-substituted pyridines using a PtO₂ catalyst can lead to the corresponding cis-methyl-substituted piperidines with high diastereoselectivity. whiterose.ac.uk For other isomers, α-lithiation of an N-Boc protected piperidine using s-BuLi/TMEDA, followed by quenching with an electrophile, can provide specific regio- and diastereoisomers. nih.gov More advanced C-H functionalization techniques using rhodium catalysts have also been developed to introduce substituents at specific positions, with the regioselectivity controlled by the choice of catalyst and nitrogen protecting group. nih.gov

Esterification Protocols for Carboxylate Formation

The final functionalization step is the formation of the butyl ester at the C3 position. This is typically achieved by standard esterification of the corresponding 1-methylpiperidine-3-carboxylic acid.

Common methods include:

Fischer Esterification: The carboxylic acid is reacted with butanol under acidic catalysis (e.g., H₂SO₄ or HCl) with removal of water to drive the equilibrium towards the ester product.

Reaction with Alkyl Halides: The carboxylate salt, formed by deprotonating the carboxylic acid with a base, can be reacted with a butyl halide (e.g., butyl bromide) in a nucleophilic substitution reaction.

Coupling Reagents: A wide variety of coupling reagents (e.g., DCC, EDC) can be used to activate the carboxylic acid, facilitating its reaction with butanol.

Acid Halide/Anhydride Formation: The carboxylic acid can be converted to a more reactive derivative, such as an acid chloride (e.g., using SOCl₂) or an anhydride, which then readily reacts with butanol to form the ester. google.com

A one-pot protocol using triphenylphosphine (B44618) dibromide has also been reported as a simple method for converting carboxylic acids to their corresponding esters. unc.edu

N-Alkylation and N-Protection Strategies (e.g., Boc Protection)

In the synthesis of piperidine derivatives, managing the reactivity of the secondary amine is crucial. This is typically achieved through N-protection and N-alkylation strategies. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under various reaction conditions and its straightforward removal under acidic conditions.

The synthesis often begins with a commercially available precursor, such as piperidine-3-carboxylic acid (nipecotic acid). The nitrogen atom is protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This reaction is typically carried out in the presence of a base like sodium hydroxide (B78521) or triethylamine (B128534) in a suitable solvent such as a mixture of water and an organic solvent like dioxane or dichloromethane. The Boc-protected intermediate, N-Boc-piperidine-3-carboxylic acid, is a stable, versatile building block for further modifications.

N-alkylation, specifically N-methylation to introduce the 1-methyl group, can be performed at different stages of the synthesis. One common method is reductive amination. For instance, a secondary amine precursor can be treated with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. A patent for a related compound, ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate, describes a reductive methylation process where the precursor amine is treated with aqueous formaldehyde and hydrogenated over a 10% Pd/C catalyst, achieving a high yield of 94.5%. google.com Another approach involves direct alkylation using a methylating agent such as methyl iodide or dimethyl sulfate (B86663), though this method requires careful control of stoichiometry to avoid the formation of quaternary ammonium (B1175870) salts. google.com

Table 1: Common N-Protection and N-Alkylation Reagents for Piperidine Synthesis

| Strategy | Reagent | Typical Conditions | Purpose |

|---|---|---|---|

| N-Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., NaOH, Et₃N), Solvent (e.g., Dioxane/H₂O, DCM) | Protects the amine during subsequent reactions (e.g., esterification). google.comchemicalbook.com |

| N-Alkylation (Reductive Amination) | Formaldehyde (CH₂O) + Reducing Agent (e.g., H₂/Pd-C, NaBH(OAc)₃) | Ethanol or other suitable solvent, 50 psi H₂ for catalytic hydrogenation. google.com | Introduces a methyl group onto the nitrogen atom. google.com |

| N-Alkylation (Direct) | Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) | Base (e.g., K₂CO₃), Solvent (e.g., DMF, Acetonitrile) | Directly adds a methyl group to the nitrogen. google.com |

Directed C-H Functionalization Methodologies

Directed C-H functionalization represents an advanced and efficient strategy for modifying the carbon skeleton of molecules, including saturated heterocycles like piperidines. This approach avoids the need for pre-functionalized starting materials by selectively activating specific C-H bonds.

For the piperidine ring, C-H functionalization is typically guided by a directing group, which is often attached to the ring nitrogen. This directing group coordinates to a transition metal catalyst (commonly palladium or rhodium), bringing the catalyst into close proximity with a specific C-H bond and enabling its cleavage and subsequent functionalization (e.g., arylation, alkylation).

While direct synthesis of this compound may not necessitate this approach, the methodology is highly relevant for creating more complex derivatives. For example, research has demonstrated the palladium-catalyzed C-H arylation of piperidines at the C-4 position by employing an aminoquinoline auxiliary as a directing group attached at the C-3 position. This method allows for the selective synthesis of cis-3,4-disubstituted piperidines. Similarly, C-2 arylation of piperidines has been achieved through directed transition-metal-catalyzed sp³ C-H activation. These methods offer powerful tools for analog synthesis in medicinal chemistry programs by allowing for iterative and divergent modifications of the piperidine core.

Multistep Synthesis Pathways

The construction of this compound from basic precursors involves a logical sequence of reactions, typically beginning with esterification and N-alkylation of a piperidine-based starting material.

A common and logical starting material for the synthesis is piperidine-3-carboxylic acid (also known as nipecotic acid) or its simpler ester derivatives. ajchem-a.comnbinno.com A plausible synthetic pathway can be envisioned in two primary sequences:

Route A: Esterification first, then N-methylation.

Protection: The synthesis can begin by protecting the nitrogen of piperidine-3-carboxylic acid with a Boc group to prevent side reactions.

Esterification: The resulting N-Boc-piperidine-3-carboxylic acid is then esterified. A classic method is the Fischer esterification, where the carboxylic acid is reacted with butanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comlibretexts.org The use of excess butanol can drive the equilibrium towards the ester product.

Deprotection: The Boc group is removed from the resulting butyl N-Boc-piperidine-3-carboxylate using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to yield butyl piperidine-3-carboxylate.

N-Methylation: The final step is the N-methylation of the secondary amine, which can be accomplished via reductive amination with formaldehyde and a reducing agent as previously described. google.com

Route B: N-methylation first, then esterification.

N-Methylation: Piperidine-3-carboxylic acid is first N-methylated to produce 1-methylpiperidine-3-carboxylic acid.

Esterification: The resulting N-methylated acid is then esterified with butanol using Fischer esterification conditions to yield the final product, this compound. masterorganicchemistry.com

This second route is often more direct, though the efficiency of each step can be influenced by the properties of the intermediates.

Optimizing reaction conditions is key to maximizing yield and purity.

For Fischer esterification , the reaction is an equilibrium process. To enhance the yield of the ester, conditions are manipulated to favor the products according to Le Chatelier's principle. This is commonly achieved by using a large excess of the alcohol (butanol) which also serves as the reaction solvent. masterorganicchemistry.comlibretexts.org Alternatively, the removal of water as it is formed, using a Dean-Stark apparatus or desiccants, can also drive the reaction to completion. The choice of acid catalyst and reaction temperature are also critical; temperatures between 100-200°C are sometimes employed in industrial settings to improve reaction kinetics. google.com

For N-alkylation , particularly reductive amination, optimization involves the choice of reducing agent and control of pH. Sodium triacetoxyborohydride is often preferred as it is milder and more selective than other hydrides. When using catalytic hydrogenation, catalyst loading, hydrogen pressure, and temperature must be carefully controlled to ensure complete reaction without over-reduction of other functional groups. google.com

In syntheses involving protecting groups , ensuring complete addition and subsequent removal is vital. For Boc protection, using a slight excess of (Boc)₂O and an appropriate base ensures full conversion. For deprotection, the concentration of the acid (e.g., TFA) and reaction time must be sufficient for complete removal without causing degradation of the desired product.

After the chemical transformation is complete, the target compound must be isolated from the reaction mixture and purified. Standard procedures are well-documented in the synthesis of related piperidine compounds. patsnap.comnih.gov

A typical workup procedure involves quenching the reaction, often by adding water or an aqueous solution. The product is then extracted from the aqueous phase into an immiscible organic solvent such as ethyl acetate (B1210297), dichloromethane, or diethyl ether. google.compatsnap.com The combined organic layers are then washed with water and brine (a saturated aqueous solution of NaCl) to remove residual water-soluble impurities. The organic phase is subsequently dried over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). patsnap.com

After drying, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. Final purification is most commonly achieved through silica (B1680970) gel column chromatography . patsnap.comnih.gov In this technique, the crude product is loaded onto a column of silica gel and eluted with a solvent system of appropriate polarity, such as a mixture of hexane (B92381) and ethyl acetate. patsnap.com The fractions containing the pure product are collected and combined, and the solvent is evaporated to yield the purified compound. For solid compounds, recrystallization from a suitable solvent system can be an effective method for achieving high purity.

Catalytic Approaches in Synthesis

Catalysis is fundamental to many of the synthetic steps leading to this compound and its derivatives, offering efficiency, selectivity, and improved reaction rates.

Acid Catalysis: As mentioned, strong protic acids like H₂SO₄ or solid acid catalysts are essential for the Fischer esterification of the carboxylic acid group with butanol. masterorganicchemistry.comorganic-chemistry.org These catalysts work by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

Metal Catalysis: Transition metals, particularly palladium, play a crucial role in several transformations.

Hydrogenation: Palladium on carbon (Pd/C) is a standard heterogeneous catalyst used for hydrogenation reactions. This can include the reduction of a pyridine (B92270) ring to a piperidine ring if the synthesis starts from a pyridine precursor, or for reductive amination to install the N-methyl group. google.comchemicalbook.com It is also used for the removal of certain protecting groups, such as the carbobenzyloxy (Cbz) group.

C-H Functionalization: As discussed, palladium and rhodium catalysts are at the forefront of directed C-H functionalization methodologies, enabling the selective formation of C-C bonds on the piperidine ring.

Base Catalysis: While not always a catalytic process in the strictest sense, bases are critical reagents in many steps. In N-alkylation with alkyl halides, a base like potassium carbonate is used to neutralize the acid byproduct. chemicalbook.com In N-protection steps, bases like triethylamine or sodium hydroxide are used to facilitate the reaction. google.com

The development of novel catalytic systems, including heterogeneous catalysts that can be easily recovered and reused, continues to be an area of active research to make the synthesis of piperidine derivatives more efficient and environmentally sustainable. nih.gov

Transition Metal Catalysis (e.g., Palladium, Copper, Iron, Nickel)

Transition metal catalysis offers powerful tools for the construction and functionalization of piperidine rings. Metals such as palladium, copper, iron, and nickel are pivotal in facilitating a variety of chemical transformations that lead to the formation of piperidine carboxylates.

Palladium (Pd): Palladium catalysts are extensively used for C-H activation and cross-coupling reactions. chemrxiv.org For the synthesis of derivatives of this compound, a palladium-catalyzed approach could involve the arylation of a pre-existing piperidine ring. chemrxiv.org For instance, a C(sp3)–H arylation of a suitable piperidine precursor can be achieved. chemrxiv.org A one-pot sequential Suzuki–Miyaura coupling and hydrogenation under palladium catalysis can also be employed to synthesize functionalized piperidines. nih.gov Furthermore, palladium-catalyzed carbonylative telomerization presents a route to mixed anhydrides which can be precursors to esters. rsc.org

Copper (Cu): Copper catalysts are effective in a range of reactions for synthesizing piperidine derivatives, including intramolecular C–H amination and hydroamination reactions. acs.orgthieme-connect.com A copper-catalyzed, one-pot tandem hydroamination–alkynylation sequence can yield substituted piperidines. thieme-connect.com Copper(II) carboxylates have been shown to promote the intramolecular carboamination of unactivated olefins, providing access to N-functionalized piperidines. nih.gov These methods can be adapted to create the core piperidine structure, which can then be further modified to yield the target ester.

Iron (Fe): Iron catalysts are an attractive option due to their low cost and low toxicity. Iron-catalyzed reductive amination provides a pathway to construct the piperidine ring. nih.gov For instance, the intramolecular amination of methoxyamine-containing boronic esters can be catalyzed by iron. nih.gov Additionally, piperidine and piperazine (B1678402) immobilized on iron oxide nanoparticles have been used as magnetically recyclable heterogeneous catalysts for various organic transformations. researchgate.net

Nickel (Ni): Nickel catalysts have demonstrated efficacy in the hydrogenation of pyridine derivatives to form piperidines. nih.gov A nickel silicide catalyst has been developed for this purpose, showing high stability and reusability. nih.gov Nickel catalysis is also employed in N-N cross-coupling reactions for the synthesis of hydrazides, which can involve piperidine-derived hydroxamates. nih.govacs.org

Table 1: Overview of Transition Metal-Catalyzed Reactions for Piperidine Synthesis

| Metal Catalyst | Reaction Type | Key Features | Potential Application for Target Compound |

| Palladium (Pd) | C(sp3)–H Arylation, Suzuki–Miyaura Coupling | High selectivity and functional group tolerance. chemrxiv.orgnih.gov | Functionalization of the piperidine ring at various positions. |

| Copper (Cu) | Intramolecular C–H Amination, Hydroamination | Atom-economical and efficient for ring formation. acs.orgthieme-connect.com | Construction of the core 1-methylpiperidine (B42303) ring system. |

| Iron (Fe) | Reductive Amination | Cost-effective and environmentally benign. nih.gov | Formation of the piperidine nucleus from acyclic precursors. |

| Nickel (Ni) | Pyridine Hydrogenation, Cross-Coupling | High stability and recyclability of catalysts. nih.gov | Reduction of a pyridine precursor to the piperidine ring. |

Lewis Acid Catalysis (e.g., Scandium Triflate)

Lewis acid catalysis is particularly relevant for the esterification step in the synthesis of this compound. Scandium triflate (Sc(OTf)₃) has emerged as a highly effective Lewis acid catalyst for various organic transformations, including esterification and transesterification. organic-chemistry.orgresearchgate.net

The direct esterification of a carboxylic acid with an alcohol is a common method for synthesizing esters. Scandium triflate can efficiently catalyze the acylation of alcohols with acid anhydrides, a reaction that can be adapted for the synthesis of the target butyl ester from 1-methylpiperidine-3-carboxylic acid and butanol. acs.org The high catalytic activity of scandium triflate allows for the acylation of not only primary alcohols but also more sterically hindered secondary and tertiary alcohols. acs.org

Alternatively, transesterification offers another route. A pre-existing ester of 1-methylpiperidine-3-carboxylic acid (e.g., the methyl or ethyl ester) can be converted to the butyl ester in the presence of butanol and a catalytic amount of scandium triflate. organic-chemistry.orgresearchgate.net This method is efficient and tolerates a wide range of functional groups. organic-chemistry.org The use of microwave irradiation can significantly reduce reaction times in scandium triflate-catalyzed transesterifications. organic-chemistry.org

Table 2: Scandium Triflate Catalyzed Esterification and Transesterification

| Reaction | Substrates | Catalyst | Key Advantages |

| Esterification | 1-methylpiperidine-3-carboxylic acid, Butanol | Scandium Triflate | High catalytic activity, applicable to various alcohols. acs.org |

| Transesterification | Methyl/Ethyl 1-methylpiperidine-3-carboxylate, Butanol | Scandium Triflate | High yields, broad functional group tolerance, accelerated by microwaves. organic-chemistry.orgresearchgate.net |

Organocatalysis in Piperidine Derivatization

Organocatalysis provides a metal-free approach to the synthesis of chiral and highly functionalized piperidines. thieme-connect.comnih.govacs.org These methods often rely on the use of small organic molecules, such as proline and its derivatives, to catalyze asymmetric reactions.

One common organocatalytic strategy for constructing the piperidine ring is through domino or cascade reactions. For instance, a domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol can be used to synthesize polysubstituted piperidines from aldehydes and nitroolefins. nih.govacs.org This approach allows for the formation of multiple stereocenters in a single step with high enantioselectivity. nih.govacs.org

Another approach involves the asymmetric introduction of the six-membered heterocycle into other molecules. For example, a biomimetic synthesis of 2-substituted piperidine-type alkaloids has been achieved using (L)-proline as the organocatalyst. acs.org While these methods may not directly yield this compound, they provide enantiomerically enriched piperidine cores that can be subsequently converted to the target compound through functional group manipulations, including N-methylation and esterification. A hybrid bio-organocatalytic cascade has also been reported for the synthesis of 2-substituted piperidines. nih.gov

Photoredox Catalysis in Decarboxylative Processes

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. dlut.edu.cn In the context of synthesizing derivatives of this compound, photoredox catalysis is particularly relevant for decarboxylative coupling reactions. dlut.edu.cnresearchgate.net

These processes typically involve the generation of a radical intermediate from a carboxylic acid precursor through single-electron transfer with an excited photocatalyst. dlut.edu.cn This radical can then participate in various bond-forming reactions. For example, the decarboxylative arylation of α-amino acids can be achieved via photoredox catalysis, which could be adapted to functionalize the piperidine ring if a suitable carboxylic acid precursor is used. researchgate.net

The merger of photoredox catalysis with transition metal catalysis, such as nickel or iron, has expanded the scope of decarboxylative cross-coupling reactions. nih.gov This dual catalytic approach allows for the coupling of alkyl carboxylic acids with aryl halides, providing a route to introduce aryl or other substituents onto the piperidine scaffold. nih.gov While direct synthesis of the target ester via a decarboxylative route from a different precursor might be complex, these methods are highly valuable for creating a diverse range of derivatives. nih.govsemanticscholar.org

Immobilized Catalyst Systems in Ester Synthesis

Immobilized catalyst systems offer significant advantages in terms of catalyst recovery, reusability, and process simplification, aligning with the principles of green chemistry. For the synthesis of this compound, immobilized enzymes, particularly lipases, are highly effective for the esterification step. mdpi.com

Lipases are widely used as biocatalysts for the synthesis of esters due to their high selectivity and ability to function under mild reaction conditions. mdpi.com Immobilizing the lipase (B570770) on a solid support enhances its stability and allows for its easy separation from the reaction mixture. The synthesis of short-chain esters like butyl acetate and butyl butyrate (B1204436) has been successfully demonstrated using immobilized lipases. irjet.netresearchgate.netkoreascience.kr

The synthesis of this compound can be envisioned through the direct esterification of 1-methylpiperidine-3-carboxylic acid with butanol, catalyzed by an immobilized lipase in a solvent-free system or in an organic solvent. mdpi.comirjet.net Key parameters that influence the reaction efficiency include temperature, substrate molar ratio, enzyme concentration, and water content. researchgate.netkoreascience.kr The immobilized enzyme can often be reused for multiple reaction cycles with minimal loss of activity. irjet.net

Chemical Reactivity and Transformation Studies of Butyl 1 Methylpiperidine 3 Carboxylate

Reaction Mechanisms and Pathways

The reactivity of Butyl 1-methylpiperidine-3-carboxylate is centered around the electrophilic nature of the carbonyl carbon in the ester group and the potential for reactions involving the piperidine (B6355638) ring. Understanding the mechanisms of these reactions is crucial for predicting product formation and optimizing reaction conditions.

Nucleophilic Substitution Reactions

The general mechanism follows a two-step addition-elimination pathway. masterorganicchemistry.comnih.gov First, the nucleophile adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. youtube.comyoutube.com In the second step, the carbonyl group is reformed by the elimination of the leaving group, which in this case is the butoxide anion (BuO⁻). youtube.comyoutube.com The reactivity of the ester towards nucleophilic attack can be influenced by both steric and electronic factors. The piperidine ring, while not directly attached to the carbonyl, can influence the accessibility of the reaction center.

Common nucleophiles that can participate in this reaction with this compound include hydroxides (leading to hydrolysis), alkoxides (leading to transesterification), and amines (leading to amidation). The favorability of a given nucleophilic acyl substitution is often dictated by the relative basicity of the leaving group and the incoming nucleophile; the reaction generally favors the displacement of the weaker base. masterorganicchemistry.com

Ester Hydrolysis and Transesterification Kinetics

Ester Hydrolysis: The hydrolysis of this compound involves the cleavage of the ester bond by water, yielding 1-methylpiperidine-3-carboxylic acid and butanol. This reaction can be catalyzed by either acid or base.

Under basic conditions (saponification), a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com This process is typically a second-order reaction, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org The reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the base. masterorganicchemistry.com

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.org

The kinetics of hydrolysis for esters can be influenced by factors such as temperature, pH, and the steric environment around the ester group. chemrxiv.orgresearchgate.net

Transesterification: This process involves the conversion of the butyl ester into a different ester by reaction with an alcohol in the presence of an acid or base catalyst. nih.gov For example, reaction with methanol (B129727) would yield Methyl 1-methylpiperidine-3-carboxylate and butanol. The kinetics of transesterification, similar to hydrolysis, are dependent on catalyst concentration, temperature, and the molar ratio of reactants. researchgate.net The reaction mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. nih.gov Studies on similar piperidine esters have shown that transesterification can be catalyzed by carboxylesterases in biological systems. nih.gov

Table 1: Factors Influencing Ester Hydrolysis and Transesterification Kinetics

| Factor | Effect on Reaction Rate | Rationale |

| Temperature | Increases | Provides molecules with sufficient activation energy to react. researchgate.net |

| Catalyst Concentration | Increases (up to a point) | A higher concentration of H⁺ or OH⁻ (or other catalysts) increases the frequency of catalytic events. |

| Steric Hindrance | Decreases | Bulky groups near the reaction center can impede the approach of the nucleophile. |

| Nucleophile Strength | Increases | Stronger nucleophiles (e.g., OH⁻ vs. H₂O) react more rapidly. masterorganicchemistry.com |

| Leaving Group Stability | Increases | A more stable leaving group (weaker base) facilitates the second step of the substitution. masterorganicchemistry.com |

Condensation Reactions

Condensation reactions involving this compound could theoretically occur at the α-carbon to the ester group, provided a suitable electrophile and reaction conditions are used. For instance, a Claisen-type condensation could be envisioned where an enolate is formed at the α-position and then reacts with another ester molecule. However, the presence of only one α-hydrogen at the C3 position of the piperidine ring limits the scope of such self-condensation reactions.

More plausibly, the enolate of this compound, generated by a strong base, could act as a nucleophile in crossed-condensation reactions with other carbonyl compounds, such as aldehydes or ketones. mdpi.comnih.gov The outcome of these reactions would be the formation of a new carbon-carbon bond at the C3 position of the piperidine ring. The success of such reactions would depend on the careful choice of base and reaction conditions to favor enolate formation without promoting side reactions like hydrolysis. tubitak.gov.tr

Radical Decarboxylation Processes

While this compound itself does not directly undergo radical decarboxylation, its corresponding carboxylic acid (1-methylpiperidine-3-carboxylic acid, obtained via hydrolysis) can be a precursor for such transformations. sioc.ac.cnthieme-connect.com Radical decarboxylation has emerged as a powerful method for the generation of alkyl radicals from readily available carboxylic acids. mdpi.commdpi.com

Modern methods often employ photoredox catalysis, where a photoexcited catalyst oxidizes the carboxylate to generate an acyloxyl radical. sioc.ac.cnacs.org This intermediate rapidly loses carbon dioxide to form an alkyl radical centered at the C3 position of the N-methylpiperidine ring. sioc.ac.cnmdpi.com

The generated piperidinyl radical is a versatile intermediate that can participate in a variety of subsequent reactions, including:

C-C bond formation: Coupling with other radical species or addition to π-systems. thieme-connect.com

C-N bond formation: Cross-coupling with nitrogen-based nucleophiles. mdpi.com

Atom transfer reactions: Abstraction of an atom (e.g., a halogen) from a suitable donor.

The efficiency of the initial decarboxylation step can be influenced by the redox potential of the carboxylic acid and the choice of photocatalyst. acs.org

Derivatization and Functional Group Interconversions

The functional groups of this compound allow for a range of derivatizations, enabling the synthesis of a library of related compounds.

Modifications at the Ester Moiety

The butyl ester group is a prime site for chemical modification through nucleophilic acyl substitution reactions.

Amidation: Reaction with primary or secondary amines can convert the ester into the corresponding amide. This reaction is often slower than hydrolysis and may require heating or catalysis. The resulting amides can have significantly different physical and biological properties compared to the parent ester.

Reduction: The ester can be reduced to the corresponding primary alcohol, (1-methylpiperidin-3-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.

Grignard Reaction: Treatment with Grignard reagents (R-MgX) would lead to the formation of a tertiary alcohol. This reaction involves the addition of two equivalents of the Grignard reagent to the ester carbonyl group.

Table 2: Potential Derivatizations of the Ester Moiety

| Reagent(s) | Product Functional Group | Reaction Type |

| H₂O, H⁺ or OH⁻ | Carboxylic Acid | Hydrolysis |

| R'OH, H⁺ or OH⁻ | Ester (different R') | Transesterification |

| R'NH₂ or R'₂NH | Amide | Amidation |

| LiAlH₄, then H₂O | Primary Alcohol | Reduction |

| R'MgX, then H₂O | Tertiary Alcohol | Grignard Reaction |

These transformations highlight the versatility of this compound as a scaffold in synthetic chemistry, allowing for the introduction of diverse functionalities through reactions centered on the ester group.

Reactions Involving the Piperidine Nitrogen (e.g., Deprotection, Quaternization)

The tertiary amine of the N-methylated piperidine ring in this compound is a key site of reactivity. While the N-methyl group is generally considered a permanent feature rather than a protecting group, its transformation is possible under specific conditions, analogous to N-dealkylation reactions. More commonly, the lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, allowing for reactions such as quaternization.

Quaternization: The piperidine nitrogen readily reacts with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction proceeds via an SN2 mechanism, where the nitrogen atom acts as a nucleophile. The reactivity of the alkyl halide influences the reaction rate (e.g., I > Br > Cl). This transformation is significant as it introduces a permanent positive charge, altering the molecule's solubility and biological properties. For instance, reaction with methyl iodide would yield 1,1-dimethyl-3-(butoxycarbonyl)piperidin-1-ium iodide.

| Reaction Type | Reagent | Product Type | Significance |

| N-Demethylation | Cyanogen Bromide (CNBr) | N-Cyano-nor-piperidine | Removal of the N-methyl group |

| N-Demethylation | α-Chloroethyl chloroformate (ACE-Cl) | N-H piperidine (secondary amine) | Provides access to the secondary amine for further functionalization |

| Quaternization | Alkyl Halide (e.g., Methyl Iodide) | Quaternary Ammonium Salt | Modifies polarity, solubility, and biological activity |

Stereospecific Transformations at Chiral Centers

This compound possesses a chiral center at the C3 position of the piperidine ring. The stereochemistry at this center is crucial for the molecule's application in asymmetric synthesis and for its biological activity. Transformations that proceed with high stereospecificity are therefore of significant interest.

Research on related chiral piperidine-3-carboxylates demonstrates that the C3 position can direct the stereochemical outcome of reactions at adjacent positions or can be inverted through specific reaction sequences. For example, the reduction of a ketone at the C4 position of a piperidine ring can be influenced by the stereochemistry of a substituent at C3, leading to the diastereoselective formation of an alcohol.

Furthermore, reactions can be designed to proceed with either retention or inversion of configuration at the C3 center. An inversion of stereochemistry can be achieved via an SN2 reaction at C3 if a suitable leaving group is present. Alternatively, a sequence involving oxidation to an enamine or enolate followed by a stereoselective reduction can also be employed to control the stereochemistry at this position. The presence of the N-methyl group and the C3-butyl ester can influence the conformational preference of the piperidine ring, which in turn affects the stereochemical outcome of reactions. For instance, in related systems, catalytic hydrogenation has been used to achieve stereoselective transformations, yielding specific diastereomers. patsnap.com

This compound as a Synthetic Building Block

The structural features of this compound, namely the piperidine core, the reactive ester group, and the chiral center, make it a valuable building block in organic synthesis. nbinno.com It provides a pre-formed six-membered nitrogen heterocycle that can be incorporated into more complex molecular architectures.

Formation of Complex Ring Systems and Heterocycles

The functional handles on this compound allow for its elaboration into a variety of complex polycyclic and heterocyclic systems. The butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formations or be converted into other functional groups to facilitate cyclization reactions.

For example, piperidine-3-carboxylic acid derivatives are precursors for the synthesis of fused bicyclic systems like indolizidines and quinolizidines. nih.gov These syntheses often involve intramolecular cyclization reactions, where a side chain, introduced via the ester or another position on the ring, reacts with the piperidine nitrogen or another ring carbon.

Moreover, the piperidine ring itself can be a component in the construction of other heterocyclic rings. For instance, derivatives of piperidinecarboxylic acids have been converted to β-keto esters, which then react with hydrazines to form pyrazole (B372694) rings attached to the piperidine core. nih.gov This approach demonstrates the utility of the piperidine-3-carboxylate moiety in constructing novel, complex heterocyclic systems by building additional rings onto the existing piperidine framework. A patent describes the conversion of a related nipecotic ester to a cis- or trans-tert-butyl 1,6-dioxo-4a-(3'-methoxyphenyl)-2-methyldecahydroisoquinoline-7-carboxylate, showcasing its role in forming complex fused ring systems. google.com

Utility in Scaffold Construction for Advanced Organic Synthesis

In medicinal chemistry and materials science, a scaffold is a core molecular structure that can be systematically decorated with various substituents to create libraries of related compounds. mdpi.com this compound is an excellent candidate for such a scaffold due to its robust piperidine core and multiple points for diversification. nih.govresearchgate.net

The piperidine ring is a privileged structure in drug discovery, appearing in numerous biologically active compounds. nih.gov By using this molecule as a scaffold, chemists can synthesize a wide array of derivatives. The butyl ester at the C3 position provides a key site for modification. It can be converted into an amide library by reacting the corresponding acid with a diverse set of amines. It can also be reduced to an alcohol, which can be further functionalized into ethers or other groups.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization

Spectroscopic analysis is fundamental to the structural determination of Butyl 1-methylpiperidine-3-carboxylate. While specific experimental data for this exact compound is not widely published, its spectral characteristics can be reliably predicted based on data from closely related analogs, such as Methyl 1-methylpiperidine-3-carboxylate, and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the N-methyl group, and the butyl ester group. The piperidine ring protons would appear as a series of complex multiplets in the δ 1.5-3.0 ppm range. The N-methyl group would present as a sharp singlet around δ 2.3 ppm. The butyl group would be characterized by a triplet for the O-CH₂ protons around δ 4.0-4.1 ppm, a sextet for the adjacent CH₂ group around δ 1.6-1.7 ppm, a sextet for the next CH₂ group around δ 1.3-1.4 ppm, and a triplet for the terminal methyl group around δ 0.9 ppm.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. Based on analogs, the carbonyl carbon of the ester is expected to appear around δ 173-174 ppm. nih.gov The carbons of the piperidine ring would resonate in the δ 25-58 ppm region, with the carbon attached to the nitrogen (C2 and C6) appearing further downfield. nih.gov The N-methyl carbon is predicted to have a signal around δ 42 ppm. The carbons of the butyl group would be observed at approximately δ 64-65 ppm (O-CH₂), δ 30-31 ppm (-CH₂-), δ 19-20 ppm (-CH₂-), and δ 13-14 ppm (-CH₃).

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ ppm) | Predicted ¹³C NMR Chemical Shift (δ ppm) |

|---|---|---|

| C=O | - | ~173.5 |

| Piperidine-CH | ~2.5-2.6 (m) | ~40.5 |

| Piperidine-CH₂ (N-adjacent) | ~2.8-3.0 (m), ~2.0-2.2 (m) | ~57.5, ~54.0 |

| Piperidine-CH₂ | ~1.5-1.9 (m) | ~28.0, ~25.5 |

| N-CH₃ | ~2.3 (s) | ~42.0 |

| O-CH₂-CH₂-CH₂-CH₃ | ~4.05 (t) | ~64.5 |

| O-CH₂-CH₂-CH₂-CH₃ | ~1.65 (sextet) | ~30.7 |

| O-CH₂-CH₂-CH₂-CH₃ | ~1.40 (sextet) | ~19.2 |

Note: Predicted values are based on spectral data of similar compounds and general chemical shift principles. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, expected in the range of 1730-1740 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the piperidine and butyl groups just below 3000 cm⁻¹, and C-O stretching vibrations for the ester group between 1100-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar carbonyl group gives a strong IR signal, C-C and C-H vibrations of the aliphatic piperidine ring and butyl chain are expected to be prominent in the Raman spectrum. nih.govresearchgate.net

Predicted Key IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850-2960 | Medium-Strong |

| C=O Stretch (Ester) | 1730-1740 | Strong |

| C-H Bend (Aliphatic) | 1375-1465 | Medium |

Note: These are predicted values. The exact position of peaks can be influenced by the molecular environment.

Mass Spectrometry (MS and HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound (molecular formula C₁₁H₂₁NO₂) would show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 199. epa.gov Common fragmentation patterns would likely involve the loss of the butoxy group (-OC₄H₉, 73 amu) or the entire butoxycarbonyl group (-COOC₄H₉, 101 amu), as well as characteristic fragmentation of the N-methylpiperidine ring.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₁H₂₁NO₂). The predicted exact mass is 199.15723 g/mol . epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

GC-MS is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. For a purified sample of this compound, GC-MS analysis would yield a single chromatographic peak at a specific retention time, confirming the sample's purity. rsc.org The mass spectrometer detector would provide the mass spectrum as described above, confirming the identity of the compound in the peak. nih.gov

Advanced Structural Techniques

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, the single-crystal X-ray structure of this compound has not been reported in the public domain.

Should a suitable single crystal of the compound be grown and analyzed, this technique would provide precise data on bond lengths, bond angles, and torsion angles. nih.gov It would also reveal the preferred conformation of the piperidine ring (e.g., chair, boat) in the solid state and the orientation of the N-methyl and butyl carboxylate substituents (axial vs. equatorial). nih.gov Furthermore, analysis of the crystal packing would elucidate any significant intermolecular interactions, such as hydrogen bonds or van der Waals forces. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are instrumental in determining the enantiomeric excess (ee) and absolute configuration of chiral molecules like this compound. These methods rely on the differential absorption of left and right circularly polarized light by a chiral sample.

VCD spectroscopy, which measures circular dichroism in the infrared region, is particularly sensitive to the molecule's three-dimensional structure and the mutual orientation of its functional groups. researchgate.netacs.org For a given enantiomer of this compound, the VCD spectrum will exhibit a unique pattern of positive and negative bands. Its mirror image, the other enantiomer, will show an identical spectrum but with all the signs inverted. By comparing the experimental VCD spectrum of a sample with the spectra of known enantiomeric standards or with computationally predicted spectra, the enantiomeric excess can be quantified.

The determination of absolute configuration often involves comparing the experimental VCD spectrum with spectra generated through ab initio quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration). researchgate.net A good correlation between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the predominant enantiomer in the sample.

Stereochemical and Conformational Studies

Analysis of Stereoisomers (cis/trans) and Diastereomeric Ratios

The presence of two stereocenters in this compound, at the C3 and potentially at the C1 (if the nitrogen inversion is slow) or other substituted carbons on the piperidine ring, gives rise to the possibility of stereoisomers, specifically diastereomers (cis and trans isomers). The relative orientation of the butyl carboxylate group at C3 and the methyl group at C1, or other substituents, determines whether the isomer is cis (on the same side of the ring) or trans (on opposite sides).

The diastereomeric ratio (d.r.) of a sample of this compound can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The protons in the cis and trans isomers will be in slightly different chemical environments, leading to distinct signals in the ¹H NMR spectrum. By integrating the signals corresponding to each diastereomer, their relative abundance can be calculated.

For example, in the synthesis of related substituted piperidines, the diastereomeric ratio is often determined from the ¹H NMR spectrum of the crude reaction product. The relative stereochemistry can be confirmed by analyzing the coupling constants (J values) in the ¹H NMR spectra or through techniques like Nuclear Overhauser Effect (NOE) spectroscopy.

Table 1: Hypothetical ¹H NMR Data for Distinguishing cis and trans Isomers of this compound

| Proton | cis-Isomer Chemical Shift (ppm) | trans-Isomer Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H3 (proton at C3) | 2.85 | 2.60 | ddd | 11.5, 8.0, 4.5 |

| N-CH₃ | 2.30 | 2.35 | s | - |

| O-CH₂ (butyl) | 4.10 | 4.05 | t | 6.7 |

Note: This data is illustrative and based on typical chemical shifts for substituted piperidines.

Investigation of Conformational Preferences and Dynamics (e.g., Chair Conformations)

The piperidine ring in this compound is expected to adopt a chair conformation, which is the most stable conformation for six-membered rings, as it minimizes both angle strain and torsional strain. In this chair conformation, the substituents on the ring can occupy either axial or equatorial positions.

Due to steric hindrance, bulky substituents generally prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions. In the case of this compound, both the N-methyl group and the butyl carboxylate group are expected to preferentially occupy the equatorial positions in the most stable chair conformation.

The energy difference between the conformer with an axial substituent and the one with an equatorial substituent is known as the A-value. The larger the A-value, the greater the preference for the equatorial position.

Table 2: Conformational Energy (A-values) of Substituents on a Cyclohexane (B81311) Ring (as an analogue for the piperidine ring)

| Substituent | A-value (kJ/mol) |

| -CH₃ | 7.6 |

| -COOCH₂CH₃ | 4.6-5.0 |

Note: Data is for cyclohexane and serves as an approximation for the piperidine system.

The equilibrium between the two chair conformers (one with the substituent axial and the other with it equatorial) can be investigated using computational methods and, in some cases, by variable-temperature NMR studies. Computational studies on related methylpiperidines have been used to determine the relative stabilities and enthalpies of formation of different conformers.

Intramolecular Interactions (e.g., Hydrogen Bonding, Stereoelectronic Effects)

Intramolecular interactions can play a significant role in determining the conformational preferences of this compound. While the molecule itself does not have strong hydrogen bond donors, in protic solvents or in the presence of other molecules with hydrogen bond donating capabilities, the carbonyl oxygen of the ester and the nitrogen atom of the piperidine ring can act as hydrogen bond acceptors.

Stereoelectronic effects, such as the interaction between the nitrogen lone pair and the antibonding orbital of an adjacent C-C or C-H bond (a hyperconjugative interaction), can also influence the conformational equilibrium. The orientation of the N-methyl group and the butyl carboxylate group will affect these interactions. For instance, the orientation of the lone pair on the nitrogen atom is influenced by the substituents on the ring, which in turn affects the basicity and reactivity of the nitrogen.

Computational studies are a powerful tool for investigating these subtle intramolecular interactions. By analyzing the electron density distribution and orbital interactions in different conformations, the stabilizing and destabilizing effects that govern the molecule's preferred shape can be elucidated.

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular structure, reactivity, and properties. Techniques such as Density Functional Theory (DFT) and Ab Initio methods are routinely employed to predict electronic structures, molecular properties, and spectroscopic data. However, the application of these powerful methods to this compound has not been documented in retrievable scholarly articles or databases.

Similarly, the theoretical prediction of spectroscopic parameters, including ¹H and ¹³C NMR chemical shifts and vibrational frequencies for IR/Raman spectroscopy, is a common practice in the characterization of novel compounds. These computational approaches aid in the interpretation of experimental data and can provide a deeper understanding of the molecule's structural features. Despite the utility of these methods, specific computational data for the NMR and vibrational spectra of this compound are absent from the scientific record.

Furthermore, conformational analysis, which is crucial for understanding the three-dimensional structure and energy landscape of flexible molecules like piperidine derivatives, appears to be another area where specific research on this compound is lacking. Such studies are vital for predicting the most stable conformations of a molecule and understanding its potential interactions in various chemical and biological environments.

While general computational studies on related piperidine structures exist, this information cannot be extrapolated to provide a scientifically accurate and detailed analysis of this compound without introducing significant inaccuracies. The specific arrangement of the butyl ester and the N-methyl group on the piperidine ring will uniquely influence its electronic, spectroscopic, and conformational properties.

Therefore, until dedicated computational and theoretical investigations are conducted and published for this compound, a detailed and authoritative article on these specific aspects of the compound cannot be responsibly produced.

Computational and Theoretical Investigations

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is indispensable for mapping out the intricate details of chemical reaction mechanisms, providing insights that are often inaccessible through experimental means alone.

Transition state (TS) theory is a cornerstone of computational reaction chemistry. For any chemical transformation involving Butyl 1-methylpiperidine-3-carboxylate, such as its synthesis via esterification or its hydrolysis, there exists a high-energy transition state that must be overcome. Computational methods, particularly quantum mechanics calculations, can locate the precise geometry of these transition states and calculate their energies.

The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which is the primary determinant of the reaction rate. By calculating these barriers for different potential pathways, chemists can predict the most likely mechanism. For instance, in the hydrolysis of the ester, calculations could determine whether the reaction proceeds via an acid-catalyzed or base-catalyzed pathway by comparing the activation energies of the respective transition states.

Fictional Example Data: The following table illustrates a comparison of calculated activation energies for two hypothetical reaction pathways.

| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (ΔG‡, kcal/mol) |

| Pathway A (Acid-Catalyzed) | Nucleophilic attack on protonated carbonyl | 18.5 |

| Pathway B (Base-Catalyzed) | Nucleophilic attack by hydroxide (B78521) | 14.2 |

| Note: This data is illustrative and represents a hypothetical outcome of transition state calculations. |

Many important chemical reactions are facilitated by catalysts, which lower the activation energy and open up new reaction pathways. If this compound were involved in a catalytic process, computational modeling would be used to elucidate the entire catalytic cycle. researchgate.net This involves identifying all intermediates and transition states along the reaction coordinate.

Future Research Directions and Methodological Advancements

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing Butyl 1-methylpiperidine-3-carboxylate and its derivatives is intrinsically linked to the development of greener and more efficient chemical processes. A primary focus is the reduction of environmental impact by minimizing waste and avoiding hazardous substances, in line with the principles of green chemistry. unibo.it

Key research efforts are expected to concentrate on:

Catalysis: There is a growing trend to replace traditional metal catalysts with more sustainable alternatives. For instance, non-metal options such as borenium ions in combination with hydrosilanes are being explored for the diastereoselective reduction of substituted pyridines to piperidines. nih.gov Similarly, earth-abundant metal catalysts like cobalt and iron are being investigated for processes like radical-mediated amine cyclization and reductive amination, which could be adapted for piperidine (B6355638) synthesis. nih.govmdpi.com

Sustainable Solvents and Reagents: The use of hazardous solvents is a major concern in chemical synthesis. Research into biodegradable, non-toxic, and non-volatile solvents is crucial. unibo.it Furthermore, employing reagents like ammonium (B1175870) acetate (B1210297), which can act as both a nitrogen source and a catalyst in cascade reactions, exemplifies a move towards more atom-economical processes. nih.gov

Exploration of Undirected C(sp³)-H Functionalization Strategies

Directly functionalizing the carbon-hydrogen bonds on the piperidine ring is a powerful strategy for creating derivatives of this compound. Undirected C(sp³)-H functionalization, which does not rely on a directing group attached to the molecule, is a particularly challenging but rewarding frontier.

Future research will likely focus on methods that can selectively activate specific C-H bonds on the piperidine scaffold:

Photocatalysis: Visible-light-induced reactions offer a mild and efficient way to generate radicals and activate C-H bonds. rsc.orgnih.gov For instance, a nitrogen radical could be generated from the piperidine nitrogen, which then selectively abstracts a hydrogen atom from a remote carbon (e.g., via a 1,5-hydrogen atom transfer) to enable functionalization at that site. nih.gov This could lead to novel bridged-ring structures derived from this compound.

Metal Catalysis: Palladium-catalyzed C(sp³)-H arylation has been demonstrated on saturated heterocycles like piperidine. researchgate.net While many methods use directing groups, developing undirected approaches or understanding the inherent selectivity of catalyst systems is a key research goal. acs.org

Halogen-Mediated Reactions: Iodine-catalyzed C-sp³-H amination under visible light presents another avenue. iciq.org This method can alter the typical preference for five-membered ring (pyrrolidine) formation in favor of six-membered ring (piperidine) synthesis, suggesting its potential for derivatizing the piperidine ring post-synthesis. iciq.org

Advanced Stereocontrol in Piperidine Derivatization

The biological activity of molecules like this compound often depends on their specific three-dimensional arrangement (stereochemistry). Therefore, developing methods for precise stereocontrol is paramount.

Future advancements in this area will likely include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a cornerstone of modern synthesis. For piperidines, this includes the asymmetric hydrogenation of pyridine (B92270) precursors using iridium, rhodium, or palladium catalysts with chiral ligands. nih.govmdpi.com This approach can establish the stereocenter at the C3 position during the formation of the ring.

Substrate-Controlled Reactions: In this strategy, existing stereocenters in the starting material guide the stereochemistry of newly formed centers. For example, intramolecular hydroboration of piperidine substrates containing an alkenyl side chain can proceed with good stereocontrol, influenced by the conformation of the piperidine ring itself. nih.gov

Cascade Approaches: Developing stereocontrolled cascade reactions that can build complex, multi-cyclic structures containing a piperidine ring is a significant goal. rsc.orgnih.gov Such methods could merge the formation of the piperidine with other rings in a single, stereoselective process, rapidly increasing molecular complexity. rsc.orgnih.gov

Mechanistic Elucidation of Complex Transformations

A deep understanding of reaction mechanisms is critical for optimizing existing synthetic methods and inventing new ones. For transformations involving piperidines, future research will continue to unravel the intricate details of how these reactions proceed.

Key areas for mechanistic investigation include:

Identifying Intermediates: Isolating and characterizing reaction intermediates can provide direct evidence for a proposed mechanism. For example, in copper-catalyzed C-H amination to form piperidines, the isolation of a fluorinated copper(II) complex helped to clarify the catalytic cycle. acs.org

Computational and Kinetic Studies: Density functional theory (DFT) calculations and kinetic experiments are powerful tools for mapping potential energy surfaces and identifying turnover-limiting steps. acs.orgacs.org Such studies have been used to understand the regio- and stereoselectivity in palladium-catalyzed C-H functionalization of piperidines, revealing the mechanistic basis for why certain C-H bonds are more reactive than others. acs.org

Understanding Reaction Pathways: Differentiating between possible reaction pathways, such as a Pd(II)/Pd(IV) cycle versus a Pd(0)/Pd(II) cycle in cross-coupling reactions, is crucial for catalyst design. researchgate.netacs.org Isotope labeling studies, for instance, can help determine whether a C-H bond is broken in a reversible or irreversible step, providing insight into the nature of the intermediates involved. nih.gov

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling the prediction and optimization of complex chemical processes. rjptonline.orgeurekalert.org

For the synthesis and derivatization of this compound, these technologies offer several promising applications:

Reaction Outcome and Yield Prediction: ML models can be trained on large datasets of chemical reactions to predict the likely products and yields of a new transformation. rjptonline.orgnih.gov This allows chemists to prioritize experiments that are most likely to succeed, saving time and resources.

Optimization of Reaction Conditions: AI algorithms can efficiently explore the vast parameter space of reaction conditions (e.g., catalyst, solvent, temperature) to identify the optimal combination for maximizing yield or selectivity. beilstein-journals.org This is particularly useful for complex, multi-component reactions.

De Novo Synthetic Route Design: Computer-aided synthesis planning (CASP) tools, powered by AI, can propose novel synthetic routes to a target molecule. nih.govgcande.org By analyzing known chemical reactions, these tools can suggest creative and potentially more efficient pathways for synthesizing this compound.

Uncovering Mechanistic Insights: ML can help analyze complex datasets from experiments and computations to identify patterns and correlations that may not be obvious to human researchers, thereby aiding in the elucidation of reaction mechanisms. gcande.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.